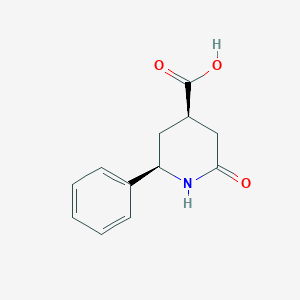

![molecular formula C18H18ClNO B2752568 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime CAS No. 303986-27-8](/img/structure/B2752568.png)

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

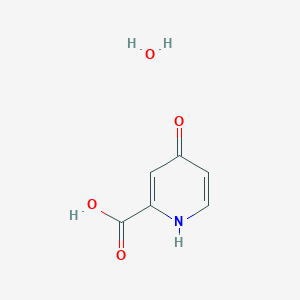

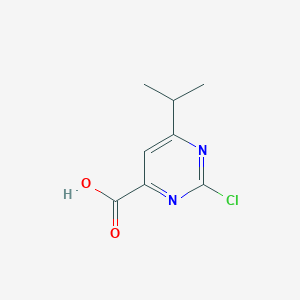

Descripción

“1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime” is a chemical compound . It is an intermediate in the synthesis of certain compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps. A method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and an intermediate thereof has been described in a patent . Another synthetic method involves the use of p-chlorobenzaldehyde and benzyl alcohol or derivatives thereof as raw materials to prepare acetal under the action of a catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of the acetal product with trimethyl phosphite or triethyl phosphite under the catalysis of Lewis acid in a polar solvent environment . The alpha-benzyloxy-p-chlorobenzyl dimethyl phosphonate produced in this reaction further reacts with cyclopropyl methyl ketone under the combined action of an alkali catalyst, a phase transfer catalyst, and a cocatalyst to prepare the benzyloxy propylene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 299.79 . More detailed properties like boiling point, density, etc., were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime is a compound that has garnered interest in scientific research due to its unique chemical structure and potential for various applications. Research into similar compounds has led to the development of novel heterocycles, which are critical in the synthesis of pharmaceuticals and materials science. For instance, the synthesis of novel heterocycles from benzoin-α-oxime by reaction with electrophiles has shown the versatility of cyclopropyl and benzyloxime derivatives in forming heterocyclic systems such as dioxazines, dioxazepines, and dioxazocines with good yields (M. S. Singh & A. Singh, 2004).

Environmental Applications

Studies on related chlorophenyl compounds have shown their transformation during environmental processes, such as the chlorination treatment of UV filters in swimming pool water. This research provides insights into the transformation characteristics and potential ecological impacts of chlorinated compounds, which are relevant for environmental monitoring and remediation strategies (Xuefeng Sun et al., 2019).

Biological and Pharmaceutical Applications

Compounds with a chlorophenyl cyclopropyl structure have been explored for their biological and pharmaceutical applications, including their roles as intermediates in drug synthesis. For example, research on the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol highlights the potential of similar compounds in the synthesis of medically relevant molecules, such as Ticagrelor, an effective treatment for acute coronary syndromes (Xiang Guo et al., 2017).

Another study focused on the synthesis and biological evaluation of chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, for their anti-inflammatory properties. This research underscores the therapeutic potential of chlorophenyl cyclopropyl derivatives in developing new anti-inflammatory agents (Z. Rehman, P. Saini, & Sushil Kumar, 2022).

Advanced Materials and Catalysis

The crystal structure of compounds closely related to this compound, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, has been analyzed, providing valuable information on their physical properties and potential applications in materials science (Jian-Qiang Zheng et al., 2014).

Moreover, research into the reactivity of benzophenone O-vinyloxime, a compound with structural similarities, highlights its potential in synthetic chemistry, particularly in the formation of new C=N, C=O, and N=N bonds. Such studies pave the way for innovative applications in catalysis and the development of new materials (A. Zaitsev et al., 2003).

Propiedades

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-phenylmethoxyethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c1-13(20-21-12-14-5-3-2-4-6-14)17-11-18(17)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHCRHHAOGMQGR-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1)C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1)/C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)

![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile](/img/structure/B2752489.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752499.png)

![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)

![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)